REACTION_CXSMILES
|
Cl.[CH3:2][N:3]1[C:11]2[C:6](=[CH:7][C:8]([N+:12]([O-])=O)=[CH:9][CH:10]=2)[CH:5]=[N:4]1>[Fe].C(O)C.O>[CH3:2][N:3]1[C:11]2[C:6](=[CH:7][C:8]([NH2:12])=[CH:9][CH:10]=2)[CH:5]=[N:4]1 |f:3.4|
|
Name
|
|
Quantity
|
2.29 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC2=CC(=CC=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.62 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
ethanol water
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixed reaction solution
|
Type
|
CUSTOM
|
Details
|
obtained in
|
Type
|
TEMPERATURE
|
Details
|
further refluxed for 3 hours or more
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a Celite pad under reduced pressure
|
Type
|
WASH
|
Details
|
washed with chloroform/2-propanol=4/1(v/v)
|
Type
|
CUSTOM
|
Details
|
The filtrate obtained
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in chloroform/2-propanol=4/1 (v/v)
|
Type
|
WASH
|
Details
|
The organic layer was washed with an aqueous solution of sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The obtained organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC2=CC(=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |